molecular formula C16H18N6O2 B2989197 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021123-11-4

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2989197
CAS No.: 1021123-11-4
M. Wt: 326.36
InChI Key: BYCZHHZCTVRLGF-UHFFFAOYSA-N
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Description

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its diverse chemical properties and potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes pyrrolidine, pyrazolo[3,4-d]pyrimidine, and furan groups.

Mechanism of Action

Target of Action

The compound N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For example, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby inhibiting the transmission of pain signals . As a modulator of the insulin-like growth factor 1 receptor, it can regulate cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical pathways .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, by inhibiting phosphodiesterase type 5, it can increase the concentration of cyclic guanosine monophosphate (cGMP) in cells, leading to muscle relaxation . By inhibiting isocitrate dehydrogenase 1, it can affect the citric acid cycle and influence cellular energy production . The inhibition of endothelin-converting enzyme 1 and vascular adhesion protein 1 can affect vascular function and inflammation processes .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For example, by acting as an antagonist of the vanilloid receptor 1, it can reduce pain sensation . By modulating the insulin-like growth factor 1 receptor, it can influence cell growth and development . The inhibition of various enzymes can lead to changes in cellular functions such as energy production, vascular function, and inflammation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the pyrrolidine group through nucleophilic substitution reactions. The final step usually involves coupling the furan-2-carboxamide moiety to the intermediate product using peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow chemistry may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, potentially converting the furan ring to its corresponding oxide.

  • Reduction: Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core, leading to the formation of dihydro derivatives.

  • Substitution: The pyrrolidine and furan groups allow for various substitution reactions, which can modify the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: Manganese dioxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, trifluoroacetic anhydride for acetylation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. Oxidation typically results in oxides, reduction yields dihydro derivatives, and substitution reactions produce various functionalized derivatives.

Scientific Research Applications

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential as a biochemical probe in cellular assays.

  • Medicine: Investigated for its activity against specific disease targets, such as certain cancers or neurodegenerative diseases.

  • Industry: Possible use as a starting material for the production of pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

This compound can be compared with similar molecules, such as other pyrazolo[3,4-d]pyrimidine derivatives, to highlight its uniqueness. For instance:

  • N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

  • N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide: Substitutes pyrrolidine with piperidine.

By comparing these compounds, the distinct properties and potential advantages of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can be better understood.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c23-16(13-4-3-9-24-13)17-5-8-22-15-12(10-20-22)14(18-11-19-15)21-6-1-2-7-21/h3-4,9-11H,1-2,5-8H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCZHHZCTVRLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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